M3 Receptor Binding Affinity and Subtype Selectivity vs. Tolterodine and Oxybutynin
Darifenacin demonstrates a Ki of 0.76 nM for the M3 muscarinic receptor, with high selectivity over other subtypes (Kis: M1=7.08 nM, M2=44.67 nM, M4=45.71 nM, M5=9.33 nM) . In a comparative analysis of human recombinant receptors, darifenacin exhibited significantly higher M3 vs. M2 selectivity (59.2-fold) compared to tolterodine (3.6-fold) and oxybutynin (12.3-fold) [1].
| Evidence Dimension | M3 receptor selectivity (fold difference in Ki for M3 vs. M2 subtypes) |
|---|---|
| Target Compound Data | M3 vs. M2 selectivity = 59.2-fold [1] |
| Comparator Or Baseline | Tolterodine (M3 vs. M2 selectivity = 3.6-fold); Oxybutynin (M3 vs. M2 selectivity = 12.3-fold) [1] |
| Quantified Difference | Darifenacin exhibits 16.4x greater M3 selectivity than tolterodine and 4.8x greater than oxybutynin. |
| Conditions | Human recombinant muscarinic receptor subtypes M1-M5 [1] |
Why This Matters
Greater M3 selectivity theoretically reduces off-target effects on M2 receptors (e.g., cardiac), a key consideration for in vivo models and clinical candidate selection.
- [1] Napier C, Gupta P. Darifenacin is selective for the human recombinant M3 receptor subtype [abstract]. Neurourol Urodyn 2002; 21: Abstract 445. Data table via PMC1751864. View Source
